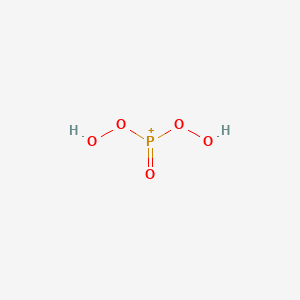
Bis(hydroperoxy)(oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroperoxy)(oxo)phosphanium is a compound that falls under the category of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly notable for its unique structure, which includes hydroperoxy groups and an oxo group attached to a phosphorus atom
Méthodes De Préparation
The synthesis of bis(hydroperoxy)(oxo)phosphanium typically involves the reaction of carbonyl compounds, ketals, or enol ethers with hydrogen peroxide in the presence of acid catalysts . The reaction conditions can vary, but common methods include:
Condensation of Ketals and Enol Ethers with Hydrogen Peroxide: This method involves the use of Brønsted or Lewis acids as catalysts.
Condensation of Carbonyl Compounds with Hydrogen Peroxide: This can be catalyzed by acids or can occur in the absence of an acid catalyst.
Ozonolysis of Enol Ethers and Alkenes in the Presence of Hydrogen Peroxide: This method is used to introduce the hydroperoxy groups into the compound.
Analyse Des Réactions Chimiques
Bis(hydroperoxy)(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the hydroperoxy groups into hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acids (both Brønsted and Lewis), and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various phosphorus-containing compounds.
Applications De Recherche Scientifique
Bis(hydroperoxy)(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of materials that require specific phosphorus-containing intermediates.
Mécanisme D'action
The mechanism by which bis(hydroperoxy)(oxo)phosphanium exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy groups can donate oxygen atoms, making the compound a useful oxidizing agent. The molecular targets and pathways involved include various enzymes and biochemical pathways that interact with phosphorus-containing compounds.
Comparaison Avec Des Composés Similaires
Bis(hydroperoxy)(oxo)phosphanium can be compared to other similar compounds, such as:
Bis(1-hydroperoxyalkyl) peroxides: These compounds also contain hydroperoxy groups but differ in their specific structure and reactivity.
Tertiary phosphines: These compounds contain phosphorus atoms bonded to carbon atoms but lack the hydroperoxy groups, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
25757-40-8 |
|---|---|
Formule moléculaire |
H2O5P+ |
Poids moléculaire |
112.99 g/mol |
Nom IUPAC |
dihydroperoxy(oxo)phosphanium |
InChI |
InChI=1S/HO5P/c1-4-6(3)5-2/h(H-,1,2)/p+1 |
Clé InChI |
RBAXGFQRYWNGHL-UHFFFAOYSA-O |
SMILES canonique |
OO[P+](=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


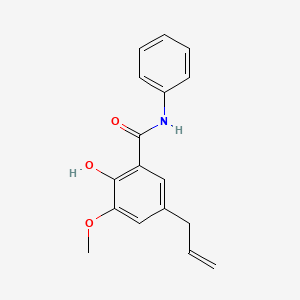
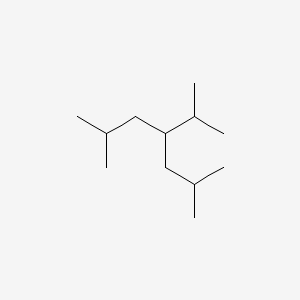
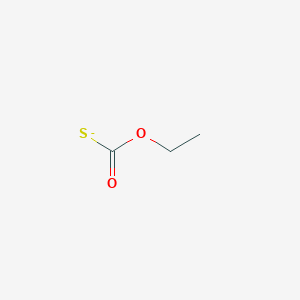
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


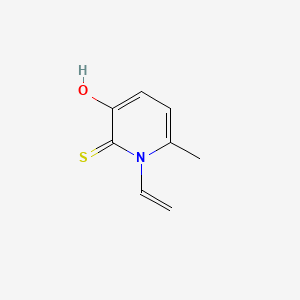
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
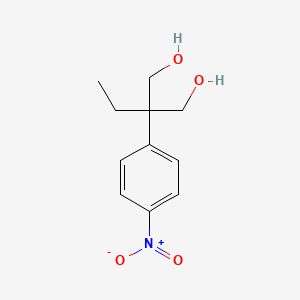

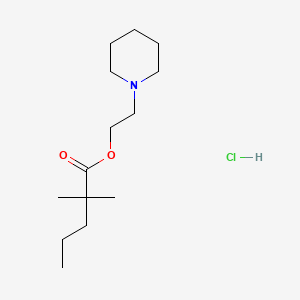
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)


